molecular formula C17H23BF3NO2 B12076861 3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B12076861
M. Wt: 341.2 g/mol
InChI Key: TUBQAAXIJALBMZ-UHFFFAOYSA-N
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Description

    3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: is a complex organic compound with a unique structure.

  • It contains both fluorine and boron atoms, making it interesting for various applications.
  • The compound’s chemical formula is C16H24B2F2N2O2 .
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate pyrrolidine derivative.
      • The boron-containing pyridine reacts with the pyrrolidine, leading to the formation of the target compound.
    • Reaction Conditions :
      • These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
      • Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
    • Industrial Production :
      • Industrial-scale production methods may involve continuous flow processes or batch reactions.
      • Optimization of reaction conditions and purification steps ensures high yields.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various reactions, including:
        • Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
        • Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
    • Common Reagents and Conditions :
      • Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
      • Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
    • Major Products :
      • The major products depend on the specific reactions and substituents involved.
  • Scientific Research Applications

    • Chemistry :
      • Used as a building block in organic synthesis.
      • Boron-containing compounds play a crucial role in Suzuki-Miyaura cross-coupling reactions.
    • Biology and Medicine :
      • Investigated for potential drug development due to its unique structure.
      • Boron-based compounds have applications in cancer therapy and imaging.
    • Industry :
      • Used in the synthesis of functional materials (e.g., OLEDs, liquid crystals).
  • Mechanism of Action

    • Targets and Pathways :
      • The compound’s mechanism of action depends on its specific application.
      • For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    • Uniqueness :
      • Its combination of fluorine, boron, and pyrrolidine moieties sets it apart.
      • Unlike simpler boronic acids, this compound has additional functional groups.
    • Similar Compounds :
      • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is structurally related.
      • Other boron-containing compounds with similar reactivity may also be relevant.

    Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.

    Properties

    Molecular Formula

    C17H23BF3NO2

    Molecular Weight

    341.2 g/mol

    IUPAC Name

    3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine

    InChI

    InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3

    InChI Key

    TUBQAAXIJALBMZ-UHFFFAOYSA-N

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F

    Origin of Product

    United States

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